molecular formula C17H10F2N4O2 B11192360 3-(4-Fluorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(4-Fluorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11192360
M. Wt: 340.28 g/mol
InChI Key: CHFZLZJZMGHHID-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Fluorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The fluorophenyl groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylmethanol
  • 3-(4-Fluorophenyl)sulfonyl-1-(4-methoxyphenyl)-1-propanone

Uniqueness

Compared to similar compounds, 3-(4-Fluorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole stands out due to its dual oxadiazole rings and the presence of multiple fluorophenyl groups. These structural features confer unique chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C17H10F2N4O2

Molecular Weight

340.28 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H10F2N4O2/c18-12-6-4-10(5-7-12)16-20-14(25-23-16)9-15-21-22-17(24-15)11-2-1-3-13(19)8-11/h1-8H,9H2

InChI Key

CHFZLZJZMGHHID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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